molecular formula C12H18ClNO2 B13682357 3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride

3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride

Cat. No.: B13682357
M. Wt: 243.73 g/mol
InChI Key: WQQMHRIVERIXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two methoxy groups attached to the phenyl ring. This compound is often used in various scientific research applications due to its interesting chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride typically involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted phenylpyrrolidine derivatives.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dimethoxyphenyl)pyrrolidine Hydrochloride
  • 3-(2,6-Dimethoxyphenyl)pyrrolidine Hydrochloride
  • 3-(3,4-Dimethoxyphenyl)pyrrolidine Hydrochloride

Uniqueness

3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different interactions with molecular targets compared to its analogs, making it a valuable compound for research and development.

Biological Activity

3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17ClN2O2C_{12}H_{17}ClN_2O_2 with a molecular weight of approximately 207.27 g/mol. The compound consists of a pyrrolidine ring substituted with a 2,5-dimethoxyphenyl group, which contributes to its biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and enzyme interactions. Notably, it has been studied for its effects on serotonin receptors and its potential as a selective agonist.

Key Findings

  • Enzyme Modulation : The compound has been shown to modulate enzyme activities, particularly those related to neurotransmitter systems. It affects cellular signaling pathways that are crucial for various physiological processes .
  • Serotonin Receptor Interaction : It has been identified as a selective agonist for the 5-HT2A receptor, which plays a significant role in mood regulation and cognitive functions . The structure-activity relationship studies suggest that specific substitutions on the phenyl ring enhance receptor affinity and selectivity.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. For instance, compounds similar in structure have demonstrated significant activity against human lung (A549) and liver (HepG2) cancer cell lines .

Case Study 1: Neurotransmitter Modulation

A study investigated the interaction of this compound with serotonin receptors using in vitro assays. The results indicated that the compound exhibited high selectivity for the 5-HT2A receptor over 5-HT2C, which is crucial for developing treatments for psychiatric disorders .

Case Study 2: Anticancer Potential

In vitro evaluations of similar pyrrolidine derivatives showed promising results against various cancer cell lines. For example, certain derivatives displayed IC50 values ranging from 34.99 to 47.92 µM against A549 cells, indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key structural features and their impact on biological activity:

Compound Structural Features Biological Activity
This compoundPyrrolidine ring with dimethoxy substitutionSelective agonist for 5-HT2A receptor
2-(3,5-Dimethoxyphenyl)pyrrolidine HydrochlorideDifferent substitution patternVarying receptor affinity
3-(2,5-Dimethylphenoxy)pyrrolidine HydrochlorideDimethyl instead of dimethoxy groupsAltered lipophilicity and activity profile

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-14-10-3-4-12(15-2)11(7-10)9-5-6-13-8-9;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H

InChI Key

WQQMHRIVERIXMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CCNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.